5-Aminopyrazine-2-carbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-9-5(7)3-8-4/h2-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYANAPRTDDQFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552582 | |

| Record name | 5-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113305-94-5 | |

| Record name | 5-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Aminopyrazine-2-carbonitrile: A Core Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic use of nitrogen-containing heterocycles is a cornerstone of rational drug design. Among these, the pyrazine core has emerged as a privileged scaffold, present in numerous FDA-approved therapeutics.[1][2] 5-Aminopyrazine-2-carbonitrile (CAS 113305-94-5) represents a particularly valuable building block within this class. Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group on an aromatic diazine ring provides a rich platform for chemical elaboration. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers and scientists engaged in drug development. The insights provided herein are grounded in established chemical principles and aim to empower the design of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The utility of a chemical entity in a drug discovery program is fundamentally dictated by its structure and resulting physicochemical properties. This compound is a planar aromatic system, and its properties are a direct consequence of the interplay between the electron-withdrawing nitrile group, the electron-donating amino group, and the nitrogen atoms of the pyrazine ring.

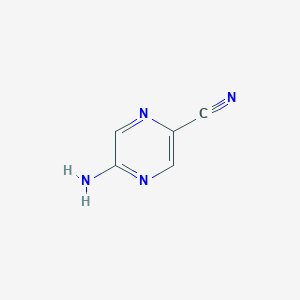

Caption: 2D Chemical Structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 113305-94-5 | [3][4][5][6] |

| Molecular Formula | C₅H₄N₄ | [3][7] |

| Molecular Weight | 120.11 g/mol | [3][7] |

| IUPAC Name | This compound | [7] |

| Appearance | Solid (e.g., yellow solid) | [5][8] |

| Melting Point | 206-207 °C | [Apollo Scientific] |

| Solubility | Limited in water; Soluble in polar organic solvents (DMSO, DMF) | [CymitQuimica] |

| LogP (computed) | -0.06952 | [6] |

| Topological Polar Surface Area (TPSA) | 75.59 Ų | [6] |

| Hydrogen Bond Donors | 1 (the amino group) | [6] |

| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, 1 amino nitrogen, 1 nitrile nitrogen) | [6] |

Synthesis and Reactivity

A Representative Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves a two-step process starting from a commercially available precursor. A plausible pathway is the cyanation of a halogenated aminopyrazine or the amination of a halogenated pyrazine carbonitrile. The latter is often preferred as the cyano group can deactivate the ring towards certain reactions, allowing for more controlled substitution.

A representative synthesis starts with the chlorination of 2-aminopyrazine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the cyano group, and finally, amination. A more direct route involves the preparation of 5-chloropyrazine-2-carbonitrile followed by amination.

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 113305-94-5: 2-AMINO-5-CYANOPYRAZINE | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 8. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Aminopyrazine-2-carbonitrile (CAS: 113305-94-5) for Advanced Research Applications

Executive Summary

5-Aminopyrazine-2-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, derived from the electron-withdrawing nitrile group and the electron-donating amine group on the pyrazine core, make it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthetic approach, and its critical applications, particularly in the development of targeted therapeutics such as kinase inhibitors. The protocols and insights herein are curated for researchers, chemists, and drug development professionals to facilitate its effective utilization in the laboratory.

Core Compound Identification

Accurate identification is the foundation of reproducible science. This compound is cataloged under a primary CAS Registry Number and is known by several synonyms in commercial and academic literature.

-

Primary Chemical Name : this compound

-

Synonyms :

Physicochemical & Structural Properties

Understanding the intrinsic properties of a compound is crucial for designing experiments, ensuring stability, and predicting its behavior in biological systems. The data presented below has been aggregated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₄ | [1][2][5] |

| Molecular Weight | 120.11 g/mol | [1][2][4][6] |

| Appearance | Solid | |

| Purity (Typical) | ≥95-98% | [2][5] |

| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | [3][4][7] |

| SMILES | N#CC1=NC=C(N)N=C1 | [5] |

| InChIKey | VYANAPRTDDQFJY-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area (TPSA) | 75.59 Ų | |

| logP (Computed) | -0.06952 | [1] |

Representative Synthesis: A Mechanistic Perspective

While multiple synthetic routes may exist, a common and robust strategy for preparing this compound involves a palladium-catalyzed cyanation of a halogenated aminopyrazine precursor. This method is favored in modern synthetic chemistry for its high functional group tolerance and efficiency.

Proposed Synthetic Workflow

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on established palladium-catalyzed cyanation reactions on heteroaromatic halides.[3]

-

Inert Atmosphere Preparation : To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrazine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a magnetic stir bar.

-

Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability.

-

-

Catalyst and Ligand Addition : Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq) to the flask.

-

Causality: Pd₂(dba)₃ serves as a stable precursor to the active Pd(0) catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, facilitates the oxidative addition of the aryl bromide, and promotes the reductive elimination step to form the C-CN bond.

-

-

Solvent Addition and Degassing : Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system. Degassing removes dissolved oxygen, further protecting the catalyst from degradation.

-

-

Reaction Execution : Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

-

Causality: Heat provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Work-up and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Self-Validation: The aqueous work-up removes the inorganic salts and DMF. Column chromatography separates the desired product from residual catalyst, ligand, and any side products, ensuring high purity, which can be confirmed by NMR and LC-MS analysis.

-

Applications in Medicinal Chemistry & Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] this compound serves as a highly valuable intermediate, primarily due to its two distinct functional handles that allow for sequential, regioselective modifications.

Role as a Kinase Inhibitor Scaffold

The compound is a cornerstone for the synthesis of ATP-competitive kinase inhibitors. The amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the nitrile group can be retained or further elaborated. Its derivatives have shown significant promise as inhibitors of key signaling kinases.

-

CHK1 Inhibitors : Several potent and selective Checkpoint Kinase 1 (CHK1) inhibitors, such as Prexasertib (LY2606368) and SRA737, are based on a pyrazine-2-carbonitrile core. These compounds are being investigated in clinical trials for various cancers. The development of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles highlights the direct lineage from this scaffold.

-

ATR Kinase Inhibitors : Patents from major pharmaceutical companies describe 2-aminopyrazine derivatives as potent inhibitors of the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, another critical target in cancer therapy.

Illustrative Derivatization Workflow

The diagram below illustrates how this compound can be used in a typical drug discovery workflow, for example, a Buchwald-Hartwig amination to append a second aryl group, a common step in building kinase inhibitors.

Caption: Use as a scaffold in C-N cross-coupling.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Classification : Warning.[2][3] It is associated with the following GHS hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.

-

-

Precautionary Measures :

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

-

Storage : For long-term stability, store the compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[3][4][7]

Conclusion

This compound (CAS: 113305-94-5) is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, coupled with robust synthetic accessibility and versatile reactivity, solidifies its role as a high-value scaffold. For scientists and researchers in drug development, a thorough understanding of this compound's properties, synthesis, and handling is paramount to unlocking its full potential in creating next-generation therapeutics.

References

-

Pharmaffiliates. CAS No : 113305-94-5| Chemical Name : this compound. [Link]

-

Synthonix. This compound - [A3818]. [Link]

-

PubChem - NIH. This compound | C5H4N4 | CID 13925294. [Link]

-

LookChem. This compound: Properties, Applications, Safety Data & Supplier China. [Link]

-

Matrix Fine Chemicals. This compound | CAS 113305-94-5. [Link]

-

Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

Future Science. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

- Google Patents. EP2776417B1 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.

- Google Patents.

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 113305-94-5 | this compound - Synblock [synblock.com]

- 3. Cyanation - Wikipedia [en.wikipedia.org]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Aminopyrazine-2-carbonitrile

This document provides a detailed spectroscopic analysis of 5-Aminopyrazine-2-carbonitrile (CAS: 113305-94-5), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Given its prevalence in the synthesis of novel therapeutic agents, a thorough understanding of its structural and electronic properties is paramount for researchers in drug development. This guide synthesizes predictive data with established spectroscopic principles to offer a robust characterization framework in the absence of publicly available experimental spectra.

The molecular structure, featuring a pyrazine ring substituted with an electron-donating amino group and an electron-withdrawing nitrile group, creates a unique electronic environment that is reflected in its spectroscopic signatures. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the expected spectral features and the underlying chemical principles.

Molecular Structure and Key Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₅H₄N₄ and a molecular weight of approximately 120.11 g/mol .[4][5] Its structure is foundational to interpreting the spectroscopic data that follows.

Figure 1: Labeled chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts for heterocyclic and aromatic systems.[6][7]

The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyrazine ring and a broad signal for the amine protons. The solvent of choice for analysis is typically DMSO-d₆, as it can solubilize the compound and its exchangeable amine protons are often clearly visible.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H3 | ~8.2 - 8.4 | Doublet (d) | ~1.5 Hz | Located between two ring nitrogens, this proton is significantly deshielded. It exhibits a small meta-coupling to H6. |

| H6 | ~8.0 - 8.2 | Doublet (d) | ~1.5 Hz | This proton is ortho to the electron-donating amino group, causing an upfield shift relative to H3. It is meta-coupled to H3. |

| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is typically broad due to quadrupole broadening and chemical exchange. |

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment. The five carbon atoms of the molecule are chemically distinct and should give rise to five separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C5 (-NH₂) | ~155 - 158 | This carbon is directly attached to the strongly electron-donating amino group, causing a significant downfield shift (deshielding). |

| C3 | ~145 - 148 | Positioned between two nitrogen atoms, this carbon is highly deshielded. |

| C6 | ~135 - 138 | This carbon is adjacent to a ring nitrogen and is deshielded, but to a lesser extent than C3. |

| C2 (-CN) | ~130 - 133 | The carbon atom bearing the nitrile group is typically found in this region. |

| -C≡N | ~117 - 119 | The nitrile carbon itself is characteristically shielded and appears in this upfield region of the aromatic spectrum. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups within the molecule. The analysis relies on characteristic vibrational frequencies.[8]

Table 3: Expected FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3150 - 3050 | Medium-Weak | C-H Aromatic Stretch | Pyrazine Ring C-H |

| 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |

| 1650 - 1620 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong (multiple bands) | C=C and C=N Ring Stretching | Pyrazine Aromatic System |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic C-H |

The most diagnostic peaks are the sharp, strong absorption around 2220 cm⁻¹ for the nitrile group and the pair of bands in the 3300-3450 cm⁻¹ region corresponding to the primary amine N-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

-

Molecular Ion Peak: The exact mass of this compound is 120.043596 Da.[4] In a low-resolution electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z of 120.

-

Nitrogen Rule: The molecule contains four nitrogen atoms (an even number), which is consistent with its even nominal molecular weight of 120, in accordance with the nitrogen rule.

The pyrazine ring is relatively stable, but characteristic fragmentations can be predicted.

Figure 2: Predicted major fragmentation pathway for this compound.

A primary fragmentation event is the loss of hydrogen cyanide (HCN) from the molecular ion, a common pathway for aromatic nitriles, leading to a fragment at m/z 93. Subsequent fragmentation could involve the loss of another nitrogen atom or further ring cleavage.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Figure 3: General workflow for the spectroscopic characterization of this compound.

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm centered around 8 ppm is appropriate. Use a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. Use a spectral width of 220 ppm centered at 110 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are recommended. Co-add at least 1024 scans.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

B. FT-IR Spectroscopy

-

Sample Preparation: Grind a mixture of ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

C. Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe and ionize the resulting gas-phase molecules using a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and relevant fragments.

References

-

Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13925294, this compound. PubChem. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

-

Mohammed, S. L., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

SpectraBase. (n.d.). Pyrazine-2-carbonitrile. Available at: [Link]

Sources

- 1. This compound | CAS 113305-94-5 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 113305-94-5 | this compound - Synblock [synblock.com]

- 4. This compound | C5H4N4 | CID 13925294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-pyrazine-2-carbonitrile 95% | CAS: 113305-94-5 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Aminopyrazine-2-carbonitrile

This guide provides a comprehensive technical overview of the solubility and stability of 5-Aminopyrazine-2-carbonitrile, a key heterocyclic building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support robust and reliable scientific outcomes.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount, profoundly influencing bioavailability, formulation, and shelf-life. This compound, with its unique chemical architecture, presents both opportunities and challenges in drug design. A thorough understanding of its behavior in various solvent systems and under different stress conditions is therefore not merely academic but a critical prerequisite for successful drug development.

This guide eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the experimental workflow of a senior application scientist. We will first explore the solubility profile of this compound, followed by a detailed investigation of its stability under forced degradation conditions. The causality behind each experimental choice is elucidated, and every protocol is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

Part 1: Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is the bedrock of formulation development. It dictates the choice of excipients, the feasibility of different dosage forms, and ultimately, the drug's ability to be absorbed by the body.

Predicted Aqueous Solubility

Computational models provide a valuable starting point for solubility assessment. Based on its chemical structure, the aqueous solubility of this compound is predicted to be approximately 17.7 mg/mL .[1] This places it in the "very soluble" to "soluble" category, suggesting that achieving therapeutic concentrations in aqueous media is likely feasible.

Solubility in Organic Solvents

While aqueous solubility is crucial for bioavailability, solubility in organic solvents is vital for synthesis, purification, and the preparation of stock solutions for in vitro assays. This compound is expected to have limited solubility in non-polar organic solvents. However, due to its polar nitrile and amine groups, it is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]

Table 1: Solubility Data Summary for this compound

| Solvent System | Predicted/Reported Solubility | Temperature (°C) | Method |

| Aqueous Buffer (pH 7.4) | ~17.7 mg/mL[1] | 25 | Prediction |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Ambient | Experimental |

| Dimethylformamide (DMF) | Soluble[2] | Ambient | Experimental |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability.[3] This protocol outlines a robust procedure for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system.

Materials:

-

This compound

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability Profile of this compound

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[6] Forced degradation studies, or stress testing, are employed to accelerate the degradation process, thereby identifying likely degradation products and establishing degradation pathways.[7][8]

Forced Degradation Studies: A Proactive Approach to Stability

The objective of forced degradation is to induce a target degradation of 5-20%.[7][9] This range is sufficient to generate and identify degradation products without completely destroying the molecule. The following stress conditions are typically employed:

-

Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and alkaline environments.

-

Oxidation: To evaluate the impact of oxidative stress.

-

Thermal Degradation: To determine the effect of elevated temperatures.

-

Photodegradation: To investigate sensitivity to light exposure.

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

Hot air oven, photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.[2]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux at 80°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and reflux at 80°C for a specified period. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined duration. Also, heat the stock solution at 80°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[2] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Caption: Potential Degradation Pathways for this compound.

Part 3: Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the quantification of small organic molecules. [10]

Proposed HPLC Method for Quantification

The following HPLC method can serve as a starting point for the analysis of this compound and can be further optimized and validated. An HPLC method for separating pyrazine and aminopyrazine has been reported and can be adapted. [11] Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized to achieve good separation |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV scan (e.g., 270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Part 4: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. [12]It is important to wear personal protective equipment, including gloves and safety glasses. [12]Store the compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation. [12]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the detailed experimental protocols and considering the potential degradation pathways outlined herein, researchers and drug development professionals can generate the robust data necessary to advance their programs. The principles of scientific integrity, causality, and self-validation embedded in these methodologies will ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe and effective medicines.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from a relevant pharmaceutical industry source.

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide. (n.d.). Benchchem.

- Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). (1994, December 30). OSTI.GOV.

- Sop for force degradation study - Pharma Dekho. (2023, December 27).

- Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API. (n.d.). Benchchem.

- Application Note: Thermal Decomposition of Pyrazine-2-amidoxime via TG-IR Analysis. (n.d.). Benchchem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- TG and DTG curves obtained during thermal decomposition of pyrazine-2-amidoxime. (n.d.).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Quantum dynamics of the photostability of pyrazine. (n.d.). RSC Publishing.

- 113305-94-5 | this compound | Amines. (n.d.). Ambeed.com.

- Application Notes and Protocols for the Quantification of 5-Aminopyrazine-2-carbothioamide. (n.d.). Benchchem.

- This compound | 113305-94-5. (n.d.). Sigma-Aldrich.

- CAS 113305-94-5 | this compound. (n.d.). Synblock.

- This compound | C5H4N4 | CID 13925294. (n.d.). PubChem.

- 113305-94-5 | 5-Amino-pyrazine-2-carbonitrile. (n.d.). ChemScene.

- This compound | CAS 113305-94-5. (n.d.).

- 5-Amino-pyrazine-2-carbonitrile 95% | CAS: 113305-94-5. (n.d.). AChemBlock.

- CAS No : 113305-94-5| Chemical Name : this compound. (n.d.).

- 113305-94-5 Cas No. | this compound. (n.d.).

- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.

- This compound - [A3818]. (n.d.). Synthonix.

- Pyrazines: occurrence, formation and biodegrad

- Photodegradation study of some triazine-type herbicides. (2025, August 6).

- Pyrazine-based sensitizers for dye-sensitized solar cells. (n.d.). Materials Chemistry Frontiers (RSC Publishing).

- 113305-94-5(2-amino-5-cyanopyrazine). (n.d.). ChemicalBook.

- Dimethyl Sulfoxide (DMSO)

- 113305-94-5|this compound|BLD Pharm. (n.d.).

- 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile. (n.d.). Chemical Synthesis.

- Overcoming solubility challenges of 3-Amino-6-phenylpyrazine-2-carbonitrile in biological assays. (n.d.). Benchchem.

Sources

- 1. 113305-94-5 | this compound | Amines | Ambeed.com [ambeed.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. onyxipca.com [onyxipca.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 12. This compound | 113305-94-5 [sigmaaldrich.com]

Reactivity of the amino and cyano groups in 5-Aminopyrazine-2-carbonitrile

An In-depth Technical Guide to the Reactivity of 5-Aminopyrazine-2-carbonitrile: A Cornerstone for Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic architecture, characterized by an electron-deficient pyrazine ring substituted with both a strong electron-donating amino group and a potent electron-withdrawing cyano group, imparts a rich and distinct chemical reactivity. This guide provides a comprehensive exploration of the differential reactivity of the amino and cyano functionalities, offering field-proven insights and detailed experimental protocols. We will dissect the causality behind experimental choices for selective transformations, including diazotization-Sandmeyer reactions, N-acylations, nitrile hydrolysis, and reductions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Introduction: The Strategic Importance of this compound

The pyrazine scaffold is a key component in numerous biologically active compounds due to the ability of its nitrogen atoms to act as hydrogen bond acceptors, enhancing binding affinity to biological targets.[1][2] this compound has emerged as a particularly valuable synthon, most notably as a precursor in the synthesis of the antiviral drug Favipiravir (T-705).[3][4][5][6] The strategic placement of the amino and cyano groups creates a molecule with two distinct reactive centers, allowing for sequential and selective functionalization.

The pyrazine ring is inherently electron-deficient. The cyano group at the C2 position further withdraws electron density via both inductive and resonance effects, making the ring carbons more electrophilic. Conversely, the amino group at the C5 position acts as a strong electron-donating group, partially counteracting the electron-withdrawing effects and activating the ring towards certain transformations while also serving as a primary nucleophilic site. Understanding the delicate balance of these electronic influences is paramount to predicting and controlling its chemical behavior.

Differential Reactivity: A Tale of Two Functional Groups

The core of this molecule's synthetic utility lies in the ability to selectively target either the amino or the cyano group while leaving the other intact. This chemoselectivity is governed by the choice of reagents and reaction conditions.

Figure 1: Differential reactivity pathways of this compound.

Chemistry of the Amino Group

The exocyclic amino group is the most nucleophilic center of the molecule and is typically the first site of reaction with electrophiles.

Diazotization and Sandmeyer-Type Reactions

The transformation of an aromatic amino group into a diazonium salt is one of the most powerful methods in aromatic chemistry, opening a gateway to a vast array of functional groups. This is particularly relevant for this compound, where this reaction is a key step in synthesizing halogenated derivatives.[3][4]

The Sandmeyer reaction involves the conversion of the aryl amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts.[7][8] This process is a radical-nucleophilic aromatic substitution.[7]

Figure 2: Experimental workflow for a Sandmeyer bromination reaction.

Protocol 1: Sandmeyer Bromination

This protocol describes a self-validating system for converting the amino group to a bromo group.

-

System Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in 48% hydrobromic acid (4.0 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 2 hours. Validation: The cessation of gas evolution is a primary indicator of reaction completion.

-

Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-bromopyrazine-2-carbonitrile.

N-Acylation

The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amide.[9] This reaction is often used to protect the amino group during subsequent transformations or to introduce specific side chains that may modulate biological activity.

Protocol 2: N-Acetylation

-

Dissolution: Dissolve this compound (1.0 eq) in pyridine.

-

Acylation: Cool the solution to 0°C and add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quenching & Isolation: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-acetamidopyrazine-2-carbonitrile.

Chemistry of the Cyano Group

The cyano group is a versatile functional group that is highly electrophilic at the carbon atom. It can be converted into several other important functionalities.[10][11]

Hydrolysis to Carboxamide and Carboxylic Acid

The hydrolysis of the nitrile is a cornerstone transformation, particularly in the synthesis of Favipiravir, where the cyano group is converted to a carboxamide.[3][4] This reaction can be catalyzed by either acid or base.[12][13] The reaction proceeds via nucleophilic attack of water (or hydroxide) on the electrophilic nitrile carbon, forming an amide intermediate which can be isolated or further hydrolyzed to the carboxylic acid under more forcing conditions.[12]

Protocol 3: Acid-Catalyzed Hydrolysis to Carboxamide

-

Reaction Setup: Add this compound (1.0 eq) to concentrated sulfuric acid at 0°C.

-

Hydrolysis: Stir the mixture at room temperature for 24 hours. Causality: The strong acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the carbon and facilitating the attack by water.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 5-aminopyrazine-2-carboxamide.

Reduction to a Primary Amine

The cyano group can be reduced to a primary (aminomethyl) amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni).[13][14][15] This transformation is valuable for introducing a flexible basic side chain.

Protocol 4: Reduction with LiAlH₄

-

Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

System Preparation: Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction to reflux for 4-6 hours. Validation: Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts for easy filtration.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude 5-amino-2-(aminomethyl)pyrazine.

Data Summary

The following table summarizes typical reaction outcomes for the selective functionalization of this compound. Yields are representative and can vary based on specific reaction scale and conditions.

| Reaction Type | Target Group | Key Reagents | Product | Typical Yield |

| Sandmeyer Bromination | Amino | NaNO₂, HBr, CuBr | 5-Bromopyrazine-2-carbonitrile | 60-75% |

| N-Acetylation | Amino | Acetic Anhydride, Pyridine | 5-Acetamidopyrazine-2-carbonitrile | >90% |

| Acidic Hydrolysis | Cyano | Conc. H₂SO₄ | 5-Aminopyrazine-2-carboxamide | 70-85% |

| LAH Reduction | Cyano | LiAlH₄, THF | 5-Amino-2-(aminomethyl)pyrazine | 65-80% |

Conclusion

This compound is a molecule of profound synthetic importance, offering two distinct and selectively addressable functional groups. The nucleophilic amino group is amenable to acylation and, more significantly, to diazotization-Sandmeyer reactions for the introduction of a wide range of substituents. The electrophilic cyano group can be readily hydrolyzed to amides and carboxylic acids or reduced to a primary amine. The ability to control the reaction pathway through careful selection of reagents and conditions underscores the versatility of this compound. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this compound as a strategic building block in the design and synthesis of novel chemical entities for drug discovery and development.

References

-

Titova, Y. A., & Bormotov, N. I. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(11), 2337-2346. [Link]

-

Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-31. [Link]

-

Du, J., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(58), 36585-36592. [Link]

-

Titova, Y. A., & Bormotov, N. I. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]

-

Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

-

Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2379-2404. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5. [Link]

-

Sun, R. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

-

Chad's Prep. (n.d.). The Sandmeyer Reactions. [Link]

-

Al-Adnani, A. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8345. [Link]

-

Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2464. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme. [Link]

-

Al-Awadi, N. A., & El-Dusouqui, O. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205-217. [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. [Link]

-

LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 5. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

The Ascendant Role of 5-Aminopyrazine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 5-aminopyrazine-2-carbonitrile core is a privileged scaffold that has garnered significant attention in contemporary medicinal chemistry. Its inherent electronic properties, coupled with versatile functional handles for synthetic elaboration, have established it as a cornerstone for the development of a new generation of targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, derivatization, and multifaceted applications of this scaffold, with a particular focus on its role in the design of kinase inhibitors for oncology. We will further explore its burgeoning potential in the fields of neurodegenerative and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, practical experimental protocols, and a forward-looking perspective on this remarkable heterocyclic system.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and nitrogen-containing heterocycles are of particular importance due to their ability to engage in crucial intermolecular interactions with biological targets.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a bioisostere of other aromatic systems like benzene and pyridine.[2] This structural feature, combined with the electron-withdrawing nature of the nitrogen atoms, imparts unique physicochemical properties that are highly advantageous in drug design.

The this compound moiety, in particular, presents a compelling trifecta of features for the medicinal chemist:

-

The Aminopyrazine Core: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, which is a critical interaction for binding to the hinge region of many protein kinases.[3]

-

The Amino Group: This exocyclic amine provides a key hydrogen bond donor and a vector for a wide array of synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of potency and selectivity.

-

The Cyano Group: The nitrile functionality can also participate in hydrogen bonding and other non-covalent interactions. Furthermore, it serves as a versatile synthetic handle for the introduction of other functional groups or for the construction of more complex heterocyclic systems.

These attributes have positioned this compound as a highly sought-after starting material and core scaffold in modern drug discovery programs.

Synthesis of the this compound Core and Its Derivatives

The efficient construction of the this compound scaffold is a critical first step in its utilization. A prevalent and effective method involves the condensation of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound, such as glyoxal. This reaction proceeds through a well-established mechanism to form the pyrazine ring with the desired substitution pattern.[4][5]

Caption: General synthesis of this compound.

Further derivatization of the core scaffold is typically achieved through modification of the exocyclic amino group. Standard cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution reactions are commonly employed to introduce a diverse range of aryl, heteroaryl, or alkyl substituents. This synthetic tractability is a key advantage of the scaffold, enabling the rapid generation of compound libraries for biological screening.

Experimental Protocol: General Synthesis of N-Aryl-5-aminopyrazine-2-carbonitrile Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

-

Reaction Setup: To a dry, oven-baked flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like Xantphos (0.1 eq.), and a base such as cesium carbonate (2.0 eq.).

-

Solvent and Degassing: Add a dry, degassed solvent, such as dioxane or toluene, to the flask. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent like ethyl acetate.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-5-aminopyrazine-2-carbonitrile derivative.

Applications in Oncology: A Privileged Scaffold for Kinase Inhibitors

The most extensive application of the this compound scaffold to date has been in the development of protein kinase inhibitors for the treatment of cancer.[6] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Caption: Mechanism of action of aminopyrazine-based kinase inhibitors.

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[7] Inhibition of CHK1 can sensitize cancer cells to DNA-damaging chemotherapies. The this compound scaffold has been instrumental in the development of potent and selective CHK1 inhibitors.

A notable example is Prexasertib (LY2606368) , a selective inhibitor of both CHK1 and CHK2 that has undergone extensive clinical evaluation.[8][9] The pyrazine-2-carbonitrile core of Prexasertib plays a crucial role in its binding to the ATP pocket of the kinase.

| Compound | Target(s) | IC₅₀ (nM) | Key Structural Features | Reference(s) |

| Prexasertib | CHK1, CHK2 | CHK1: 1 | Pyrazine-2-carbonitrile core | [8][9] |

| CCT245737 | CHK1 | 1.4 | 5-((pyridin-2-yl)amino)pyrazine-2-carbonitrile | [5] |

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) family is a known driver of various cancers. The this compound scaffold has been successfully employed to generate potent pan-FGFR inhibitors. Structure-activity relationship studies have demonstrated that modifications to the amino substituent can significantly impact potency and selectivity against different FGFR isoforms.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases are key mediators of cytokine signaling, and their dysregulation is implicated in both hematological malignancies and inflammatory diseases. Several series of aminopyrazine-based compounds have been developed as potent JAK inhibitors, with some exhibiting dual inhibitory activity against other kinases like EGFR.[10][11]

Emerging Applications in Neurodegenerative and Inflammatory Diseases

While oncology has been the primary focus, the therapeutic potential of this compound derivatives is being explored in other disease areas.

Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazine derivatives in the context of Alzheimer's disease (AD).[12][13] The multifactorial nature of AD necessitates the development of multi-target drugs, and the this compound scaffold, with its synthetic tractability, is well-suited for the creation of multifunctional agents. These compounds are being investigated for their antioxidant properties, ability to chelate metal ions, and potential to inhibit β-amyloid aggregation.[12]

Inflammatory Diseases

Chronic inflammatory diseases, such as rheumatoid arthritis (RA), are another promising area for the application of this scaffold. The over-proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) is a key pathological feature of RA. Derivatives of aminopyrazine and related heterocycles are being investigated for their ability to inhibit the proliferation of these cells and to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[14]

Biological Evaluation: A Workflow for Assessing Kinase Inhibitory Activity

The in vitro evaluation of compounds derived from the this compound scaffold is a critical step in the drug discovery process. A typical workflow for assessing kinase inhibitory activity is outlined below.

Caption: A typical workflow for the in vitro screening of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is a generalized version and should be optimized for the specific kinase of interest.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 5 µL of a solution containing the test compound at various concentrations in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Add 5 µL of a solution containing the kinase and its specific substrate peptide.

-

Initiate the kinase reaction by adding 5 µL of an ATP solution (at a concentration typically near the Kₘ for the kinase).

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Stopping the Reaction and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

-

Pharmacokinetic and Pharmacodynamic Considerations: A Case Study of Prexasertib

The ultimate success of a drug candidate depends not only on its in vitro potency but also on its in vivo properties. The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound determine its absorption, distribution, metabolism, excretion, and its effect on the body over time.

Prexasertib, with its this compound core, serves as an excellent case study. In clinical trials, Prexasertib was administered intravenously, and its pharmacokinetics were found to be dose-independent and time-independent.

Pharmacodynamic studies in mouse models of medulloblastoma have shown that Prexasertib effectively penetrates the central nervous system and engages its target, CHK1. This was evidenced by an increase in the phosphorylation of CHK1 at serine 345 (a marker of CHK1 inhibition) and an increase in γ-H2AX (a marker of DNA damage) in tumor tissues following administration of the drug. These in vivo studies are crucial for establishing a link between drug exposure and target engagement, and for guiding dose selection in clinical trials.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its success in the development of kinase inhibitors for oncology is well-documented, and its potential in other therapeutic areas is rapidly emerging.

Future research in this area is likely to focus on several key aspects:

-

Exploration of New Target Spaces: The application of this scaffold to other enzyme families, as well as to targets such as G-protein coupled receptors and ion channels, remains a fertile ground for discovery.

-

Development of Covalent and Allosteric Inhibitors: While most current inhibitors are ATP-competitive, the design of covalent or allosteric modulators based on this scaffold could lead to compounds with improved selectivity and duration of action.

-

Application in Targeted Protein Degradation: The versatile synthetic handles on the this compound core make it an attractive starting point for the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Design, Synthesis, and Biological Evaluation of[1]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10. [Link]

-

A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors. (2021). Pediatric Blood & Cancer, 68(9). [Link]

-

Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors. (2019). Cancer Science, 110(12), 3802-3811. [Link]

-

A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515). (2021). Pediatric Blood & Cancer, 68(9). [Link]

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). Molecules, 27(23). [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

-

Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. (2023). European Journal of Medicinal Chemistry, 262. [Link]

-

Request PDF. (n.d.). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. Retrieved from [Link]

-

Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development. (2020). Journal of Experimental & Clinical Cancer Research, 39(1). [Link]

-

Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. (2012). Investigational New Drugs, 30(5), 1859-1870. [Link]

-

Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. (2021). Scientific Reports, 11(1). [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model. (2019). European Journal of Pharmaceutical Sciences, 142. [Link]

-

Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. (n.d.). nature.com. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(20), 14231-14243. [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1629-1640. [Link]

-

Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study. (2020). Gynecologic Oncology, 159(1), 63-71. [Link]

-

2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

-

The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. (2019). Clinical Cancer Research, 25(19), 5902-5914. [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry, 53(23), 8343-8353. [Link]

-

The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (2025). Bioorganic Chemistry, 150. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules, 26(21). [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. CAS 113305-94-5 | this compound - Synblock [synblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

5-Aminopyrazine-2-carbonitrile: A Technical Guide to a Versatile Heterocyclic Building Block

Abstract

Heterocyclic scaffolds are fundamental to modern drug discovery and materials science. Among these, nitrogen-containing heterocycles like pyrazines are of paramount importance due to their prevalence in biologically active molecules and functional materials.[1][2] This guide provides an in-depth technical overview of 5-aminopyrazine-2-carbonitrile, a highly versatile and reactive building block. We will explore its synthesis, key chemical transformations, and strategic applications, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical properties of this scaffold.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding and metabolic stability, makes it a desirable feature in drug candidates. This compound (1) emerges as a particularly valuable building block due to its dual functionality: a nucleophilic amino group and an electrophilic/transformable nitrile group, positioned on a reactive pyrazine core. This arrangement allows for sequential, regioselective modifications, making it a cornerstone for building molecular complexity.

dot graph Logical_Flow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Workflow for utilizing this compound.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is critical for its effective use.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄ | [3][4] |

| Molecular Weight | 120.11 g/mol | [3][5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF); limited solubility in water. | [5] |

| Storage | Store in a cool, dry, well-ventilated area, sealed from moisture and light. Recommended storage temperature: 2-8°C. | [6][7] |

| Key Safety Notes | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][6] |

Synthesis of the Building Block